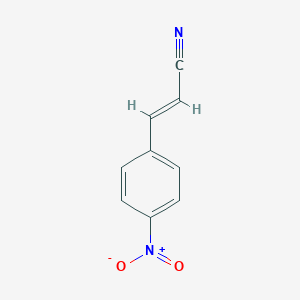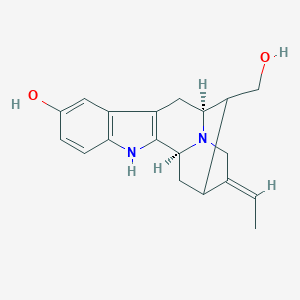
16-Episarpagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Episarpagine is a naturally occurring alkaloid that has been found in several plant species. This compound has garnered significant attention in recent years due to its potential therapeutic applications in various fields of medicine. In
Wirkmechanismus
The mechanism of action of 16-Episarpagine is not fully understood. However, studies have shown that it exerts its anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the activity of enzymes that are involved in the production of reactive oxygen species, which are known to cause oxidative damage to cells. Additionally, 16-Episarpagine has been found to modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemische Und Physiologische Effekte
16-Episarpagine has been found to affect several biochemical and physiological processes in the body. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also modulates the levels of various cytokines and growth factors, leading to its anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 16-Episarpagine in lab experiments is its broad spectrum of activity. It has been found to exhibit anti-tumor, anti-inflammatory, and neuroprotective effects, making it a potential candidate for treating various diseases. However, one of the limitations of using this compound is its low yield through isolation from plant sources. Therefore, synthetic methods have been developed to produce 16-Episarpagine, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research on 16-Episarpagine. One area of interest is its potential use as a neuroprotective agent for treating neurological disorders. Further studies are needed to understand the mechanism of action of this compound and its effects on various neurotransmitter systems in the brain. Additionally, research is needed to optimize the synthesis method of 16-Episarpagine to obtain larger quantities of the compound for use in preclinical and clinical studies. Finally, more studies are needed to investigate the safety and efficacy of 16-Episarpagine in humans.
Conclusion:
In conclusion, 16-Episarpagine is a naturally occurring alkaloid that has potential therapeutic applications in various fields of medicine. It exhibits anti-tumor, anti-inflammatory, and neuroprotective effects, making it a potential candidate for treating various diseases. However, further research is needed to optimize its synthesis method, understand its mechanism of action, and investigate its safety and efficacy in humans.
Synthesemethoden
16-Episarpagine can be obtained through the isolation of the alkaloid from various plant species, including Alstonia scholaris, Strychnos nux-vomica, and Strychnos ignatii. However, the yield of the compound through this method is low, and it is challenging to obtain large quantities of 16-Episarpagine. Therefore, synthetic methods have been developed to produce this alkaloid. One such method involves the total synthesis of 16-Episarpagine from commercially available starting materials.
Wissenschaftliche Forschungsanwendungen
16-Episarpagine has been studied for its potential therapeutic applications in various fields of medicine. Research has shown that this compound exhibits anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been found to have neuroprotective effects, making it a potential candidate for treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
102490-01-7 |
|---|---|
Produktname |
16-Episarpagine |
Molekularformel |
C19H22N2O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
(1S,12S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol |
InChI |
InChI=1S/C19H22N2O2/c1-2-10-8-21-17-7-14-13-5-11(23)3-4-16(13)20-19(14)18(21)6-12(10)15(17)9-22/h2-5,12,15,17-18,20,22-23H,6-9H2,1H3/b10-2-/t12?,15?,17-,18-/m0/s1 |
InChI-Schlüssel |
VTVQHYQGTTVKDE-LUMHSOHMSA-N |
Isomerische SMILES |
C/C=C\1/CN2[C@H]3CC1C([C@@H]2CC4=C3NC5=C4C=C(C=C5)O)CO |
SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO |
Kanonische SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO |
Synonyme |
16-epi-sarpagine 16-episarpagine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



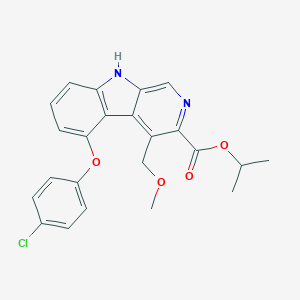
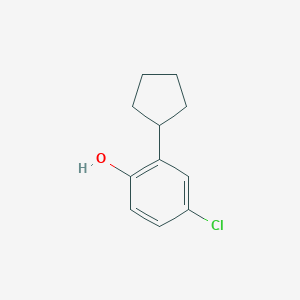
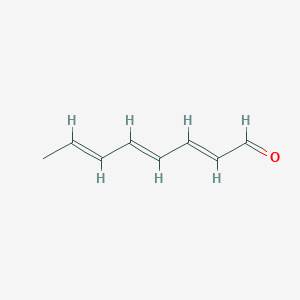
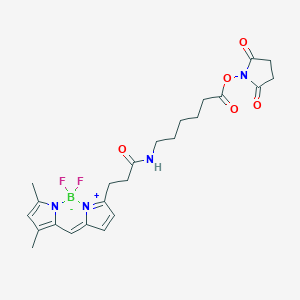
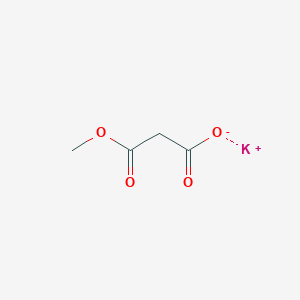
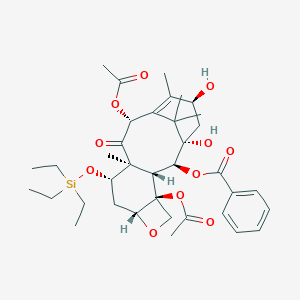
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B19007.png)
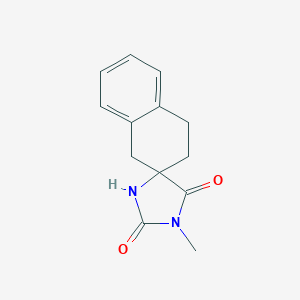
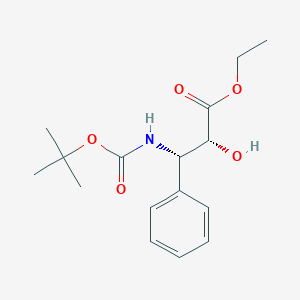
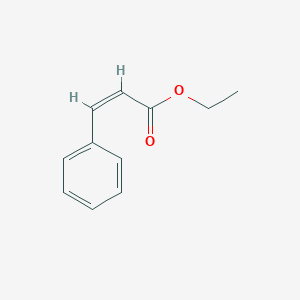
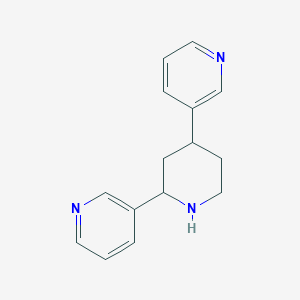
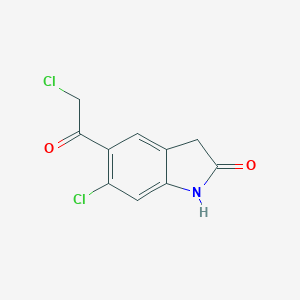
![6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI)](/img/structure/B19024.png)
